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Compound Name: Heptane-1,2,7-triol

Cat. No.: B1591789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies for the structural

analysis and confirmation of heptane-1,2,7-triol. Due to the limited availability of specific

experimental data for this compound, this document outlines a robust, proposed analytical

workflow based on established techniques for the characterization of polyols. This guide is

intended to serve as a foundational resource for researchers and professionals engaged in the

synthesis, identification, and potential application of heptane-1,2,7-triol. Detailed experimental

protocols for key analytical techniques are provided, along with data presentation tables and

logical workflow diagrams to facilitate a thorough structural elucidation.

Introduction
Heptane-1,2,7-triol is a polyol with the molecular formula C7H16O3.[1][2] As with many

polyols, its biological activity and potential applications in drug development and material

science are intrinsically linked to its precise chemical structure. The confirmation of the

hydroxyl group positions and the overall molecular architecture is paramount for any further

investigation. This guide presents a systematic approach to the structural verification of

heptane-1,2,7-triol.
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A summary of the known and computed physicochemical properties of heptane-1,2,7-triol is
presented in Table 1. This data is aggregated from publicly available chemical databases and

serves as a baseline for experimental verification.

Table 1: Physicochemical Properties of Heptane-1,2,7-triol

Property Value Source

Molecular Formula C7H16O3 [1][2]

Molecular Weight 148.20 g/mol [1]

CAS Number 37939-50-7 [1]

SMILES C(CCC(CO)O)CCO [1]

LogP -0.1077 [1]

Hydrogen Bond Donors 3 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 6 [1]

Proposed Analytical Workflow for Structural
Confirmation
The structural confirmation of heptane-1,2,7-triol requires a multi-technique approach to

unambiguously determine its connectivity and stereochemistry. The proposed workflow is

depicted in the following diagram.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of

heptane-1,2,7-triol.

Experimental Protocols
The following sections detail the proposed experimental protocols for the key analytical

techniques in the structural elucidation of heptane-1,2,7-triol.
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Gas Chromatography (GC)
Gas chromatography is a crucial technique for assessing the purity of the synthesized

heptane-1,2,7-triol and can be coupled with mass spectrometry (GC-MS) for preliminary

identification.

Protocol:

Derivatization: To increase volatility, the triol sample should be derivatized. A common

method is trimethylsilylation.

Dry a 1-5 mg sample of the purified triol under a stream of nitrogen.

Add 100 µL of a silylating agent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with

1% trimethylchlorosilane) and 100 µL of pyridine.

Heat the mixture at 60-70°C for 30 minutes.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Injector Temperature: 250°C.

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at

10°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Expected Data: A single, sharp peak in the chromatogram would indicate a high-purity sample.

If coupled with a mass spectrometer, the mass spectrum of the derivatized compound can be

obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the

diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Data Acquisition:

Collect the spectrum over a range of 4000-400 cm⁻¹.

Perform a background scan of the clean ATR crystal prior to sample analysis.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

Expected Data: The FT-IR spectrum of heptane-1,2,7-triol is expected to show characteristic

absorption bands for the hydroxyl and alkane functional groups.

Table 2: Expected Characteristic FT-IR Absorption Bands for Heptane-1,2,7-triol

Wavenumber
(cm⁻¹)

Bond Vibration
Expected
Appearance

3600-3200 O-H Stretching Strong, broad peak

3000-2850 C-H Stretching Strong, sharp peaks

1470-1450 C-H Bending Medium peak

1260-1000 C-O Stretching Strong, sharp peak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which is crucial for confirming its structure.

Protocol:

Ionization: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.
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EI (with GC-MS): As described in the GC protocol. EI will likely lead to extensive

fragmentation.

ESI (with direct infusion or LC-MS): Dissolve the sample in a suitable solvent (e.g.,

methanol with a small amount of sodium acetate to promote adduct formation, [M+Na]⁺).

Infuse the solution into the ESI source.

Mass Analysis: Acquire mass spectra in a positive ion mode over a mass-to-charge (m/z)

range of 50-500.

Expected Data:

ESI-MS: A prominent peak corresponding to the protonated molecule [M+H]⁺ (m/z 149.12) or

a sodium adduct [M+Na]⁺ (m/z 171.10).

EI-MS: The molecular ion peak [M]⁺ (m/z 148.11) may be weak or absent due to

fragmentation. Characteristic fragment ions resulting from the cleavage of C-C bonds and

loss of water molecules are expected. The fragmentation pattern can help to deduce the

positions of the hydroxyl groups.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of heptane-
1,2,7-triol, including the connectivity of all atoms and the relative stereochemistry.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: Acquire a standard proton NMR spectrum.

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

2D NMR (COSY, HSQC):
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton

correlations.

Expected Data: The predicted ¹H and ¹³C NMR chemical shifts will provide a detailed map of

the molecule's structure. The splitting patterns in the ¹H NMR spectrum and the correlations in

the 2D spectra will confirm the connectivity.

Table 3: Predicted ¹H and ¹³C NMR Data for Heptane-1,2,7-triol (in CDCl₃)

Note: These are predicted values and may vary in an experimental setting.

Position
Predicted ¹H Shift (ppm),
Multiplicity, Integration

Predicted ¹³C Shift (ppm)

1 3.4-3.7, m, 2H ~64

2 3.6-3.9, m, 1H ~72

3 1.3-1.6, m, 2H ~33

4 1.2-1.5, m, 2H ~25

5 1.3-1.6, m, 2H ~29

6 1.4-1.7, m, 2H ~32

7 3.5-3.8, t, 2H ~62

OH Variable, br s, 3H -

Signaling Pathways and Biological Activity
A thorough search of scientific literature and biological databases did not yield any specific

information regarding the biological activity or associated signaling pathways for heptane-
1,2,7-triol. Further research is required to explore the potential pharmacological or biological

roles of this compound.

Logical Relationships in Structural Elucidation
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The confirmation of the structure of heptane-1,2,7-triol relies on the convergence of data from

multiple analytical techniques. The logical relationship between these techniques is illustrated

below.

Caption: The convergence of data from different analytical techniques leads to the confirmed

structure.

Conclusion
This technical guide has outlined a comprehensive and systematic approach for the structural

analysis and confirmation of heptane-1,2,7-triol. By employing a combination of

chromatographic and spectroscopic techniques, researchers can obtain unambiguous

evidence for the structure of this molecule. The provided protocols and expected data serve as

a valuable resource for initiating and guiding the experimental work required for the full

characterization of heptane-1,2,7-triol, which is a prerequisite for exploring its potential

applications in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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